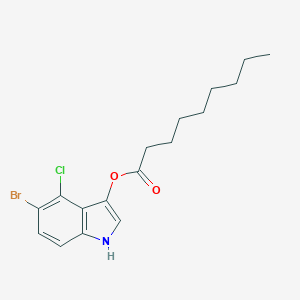

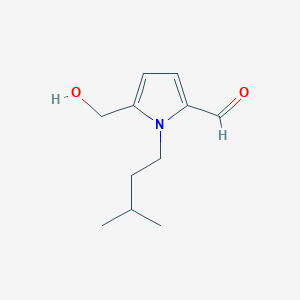

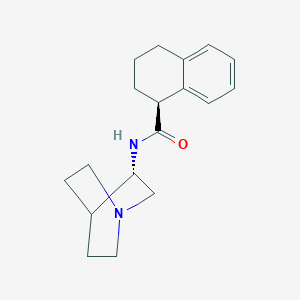

![molecular formula C7H12N2O B137754 (1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol CAS No. 131251-21-3](/img/structure/B137754.png)

(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol, commonly known as tropane, is a bicyclic organic compound that has been widely studied for its potential applications in medicinal chemistry. Tropane is a chiral molecule that exists in two enantiomeric forms, (1S,5R)-tropane and (1R,5S)-tropane. In

Mecanismo De Acción

The mechanism of action of tropane involves its binding to the DAT protein, which inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in dopamine signaling in the brain, which can have various effects depending on the specific brain region and receptor subtype involved. For example, increased dopamine signaling in the striatum can lead to motor stimulation, while increased signaling in the prefrontal cortex can lead to improved cognitive function.

Efectos Bioquímicos Y Fisiológicos

Tropane has been found to have various biochemical and physiological effects, depending on the specific target and dose. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, improved attention and memory, and enhanced mood. Tropane derivatives have also been found to have potential analgesic and anti-inflammatory effects, as well as anti-cancer activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of tropane as a research tool is its high affinity and selectivity for the DAT protein, which allows for precise modulation of dopamine signaling in the brain. However, tropane can also have off-target effects on other neurotransmitter systems, which can complicate interpretation of results. In addition, tropane derivatives can have poor solubility and bioavailability, which can limit their use in vivo.

Direcciones Futuras

There are several potential future directions for research on tropane and its derivatives. One area of interest is the development of tropane-based therapeutics for neurological disorders, such as Parkinson's disease and ADHD. Another area is the exploration of tropane's potential anti-cancer activity, which has been suggested by several studies. Finally, there is ongoing research on the development of new tropane derivatives with improved pharmacokinetic properties and selectivity for specific neurotransmitter receptors.

Métodos De Síntesis

The synthesis of ((1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol)-tropane involves a series of chemical reactions starting from the precursor compound pyrrolidine. One of the most commonly used methods is the catalytic hydrogenation of pyrrolidine using a palladium catalyst. This reaction yields a mixture of ((1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol)- and (1R,5S)-tropane, which can be separated using chiral chromatography. Other methods include the reduction of pyrrolidine using sodium borohydride or lithium aluminum hydride, and the reductive amination of cyclohexanone with pyrrolidine.

Aplicaciones Científicas De Investigación

Tropane has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for various neurotransmitter receptors. It has been found to exhibit high affinity and selectivity for the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine signaling in the brain. Tropane derivatives have been developed as potential therapeutics for various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Propiedades

Número CAS |

131251-21-3 |

|---|---|

Nombre del producto |

(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol |

Fórmula molecular |

C7H12N2O |

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

(1S,5R)-6,7-diazabicyclo[3.2.2]non-6-en-3-ol |

InChI |

InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(4-7)9-8-5/h5-7,10H,1-4H2/t5-,6+,7? |

Clave InChI |

OOWIDYRSIMVROG-MEKDEQNOSA-N |

SMILES isomérico |

C1C[C@H]2CC(C[C@@H]1N=N2)O |

SMILES |

C1CC2CC(CC1N=N2)O |

SMILES canónico |

C1CC2CC(CC1N=N2)O |

Sinónimos |

6,7-Diazabicyclo[3.2.2]non-6-en-3-ol,(1alpha,3beta,5alpha)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

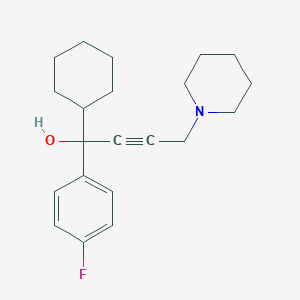

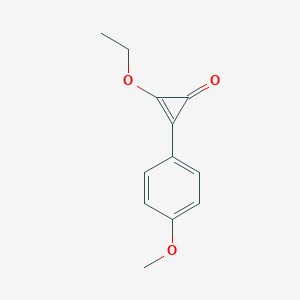

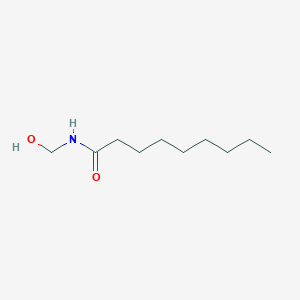

![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)

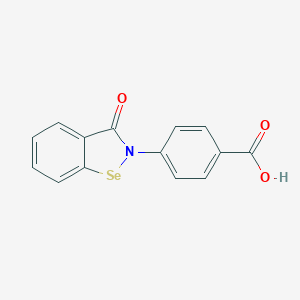

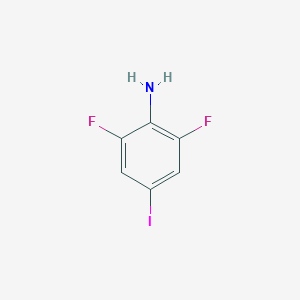

![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

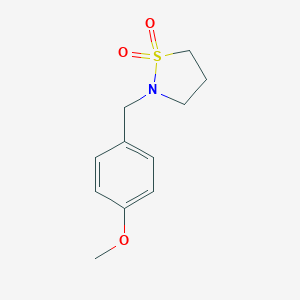

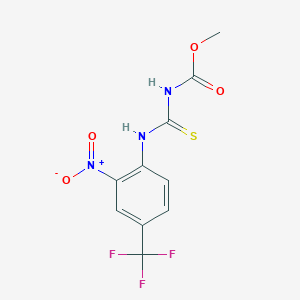

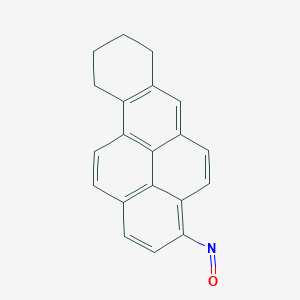

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)